molecular formula C20H18N4O3S2 B3204889 N-(3,5-dimethylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040635-84-4

N-(3,5-dimethylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3204889
CAS No.: 1040635-84-4
M. Wt: 426.5 g/mol
InChI Key: CEMUKRWYGVIEEX-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a pyridinyl group.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-methyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-13-9-14(2)11-16(10-13)24(3)29(25,26)17-6-8-28-18(17)20-22-19(23-27-20)15-5-4-7-21-12-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMUKRWYGVIEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article presents an overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiophene ring : Contributes to the compound's aromatic properties.
  • An oxadiazole moiety : Known for its diverse biological activities.
  • A sulfonamide group : Often associated with antibacterial and antitumor properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene moieties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
17aMCF-70.65
17bMCF-72.41
ReferenceDoxorubicin<1

In a study examining 1,2,4-oxadiazole derivatives, compounds similar to our target showed IC50 values in the micromolar range against human breast adenocarcinoma cells (MCF-7) and other cancer types, indicating robust anticancer activity .

The proposed mechanism for the anticancer activity involves:

  • Induction of Apoptosis : Flow cytometry assays indicated that these compounds can induce apoptosis in a dose-dependent manner.
  • Inhibition of Key Proteins : Western blot analysis revealed an increase in p53 expression and caspase-3 cleavage, suggesting that the compound may activate apoptotic pathways .

Antimicrobial Activity

The sulfonamide group in the compound is known for its antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains. For example:

  • Sulfonamide derivatives have demonstrated significant antibacterial activity against resistant strains of bacteria .

Case Studies

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for their biological activities. Among them, certain derivatives exhibited potent anticancer activities with IC50 values comparable to established chemotherapeutics .
  • Thiazole and Oxadiazole Compounds : Research indicated that thiazole and oxadiazole rings are crucial for cytotoxic activity in various cancer cell lines. The presence of electron-donating groups significantly enhances this activity .

Comparison with Similar Compounds

Core Heterocyclic Modifications

1,2,4-Oxadiazole vs. 1,2,4-Triazole Derivatives
  • Triazole Analogs: N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): The 1,2,4-triazole introduces additional nitrogen atoms, which may improve hydrogen-bonding capacity but reduce lipophilicity.
Thiophene vs. Pyridine/Furan Substituents
  • Analog with Thiophene : 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide (): Replacing pyridine with thiophene introduces sulfur-mediated hydrophobic interactions but reduces hydrogen-bonding capability .

Substituent Effects on Aromatic Rings

Dimethylphenyl vs. Dimethoxyphenyl
  • Target Compound : The 3,5-dimethylphenyl group enhances lipophilicity and steric shielding, favoring membrane permeability.
Trifluoromethylphenyl Modifications
  • N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide (): The trifluoromethyl group introduces strong electron-withdrawing effects and enhances metabolic resistance compared to the pyridinyl-substituted target compound .

Linker Group Variations

Sulfonamide vs. Acetamide
  • Target Compound: The sulfonamide linker provides strong hydrogen-bond acceptor/donor capabilities and acidity (pKa ~10–11).

Structural Comparison Table

Compound Core Heterocycle Aromatic Substituent Key Functional Group Hypothesized Impact
Target Compound 1,2,4-Oxadiazole Pyridin-3-yl Sulfonamide High metabolic stability, strong H-bonding
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-Methylphenyl Acetamide Increased polarity, reduced lipophilicity
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide 1,2,4-Oxadiazole 4-Trifluoromethylphenyl Sulfonamide Enhanced electron-withdrawing effects
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide 1,2,4-Triazole Thiophen-2-yl Acetamide Hydrophobic interactions, reduced basicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

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